(S)-methyl 2-hydroxy-3-phenylpropanoate

Description

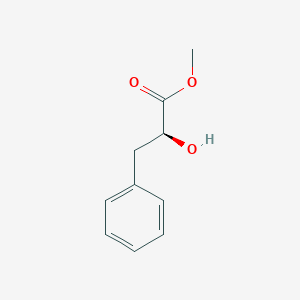

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-2-hydroxy-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMPPJJIBQQCOOI-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40415351 | |

| Record name | Methyl (2S)-2-hydroxy-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13673-95-5 | |

| Record name | Methyl (αS)-α-hydroxybenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13673-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (2S)-2-hydroxy-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of (S)-methyl 2-hydroxy-3-phenylpropanoate

For Researchers, Scientists, and Drug Development Professionals

(S)-methyl 2-hydroxy-3-phenylpropanoate , also known as Methyl L-3-phenyllactate, is a chiral ester that serves as a valuable building block in organic synthesis. Its stereochemistry and functional groups—a hydroxyl group, a methyl ester, and a phenyl ring—make it a significant precursor in the preparation of various biologically active molecules, including pharmaceuticals. This document provides a comprehensive overview of its chemical and physical properties, safety and handling information, and a representative synthetic protocol.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These computed and experimental values are critical for its application in chemical synthesis and analysis.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

| CAS Number | 13673-95-5 | [1] |

| Appearance | White to almost white crystal or powder | [2] |

| XLogP3 | 1.5 | [1] |

| Topological Polar Surface Area | 46.5 Ų | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bond Count | 4 | [1] |

| pKa (Predicted) | 13.00 ± 0.20 | [3] |

| Storage Temperature | Room Temperature | [2][3] |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound. Key spectral information is available through various databases.

| Spectrum Type | Data Availability |

| ¹H NMR | Available in spectral databases. |

| ¹³C NMR | Available in spectral databases. |

| Mass Spectrometry (GC-MS) | Data is available, with a top peak often observed at m/z 91. |

| Infrared (IR) Spectroscopy | Vapor phase IR spectra are available.[4] |

Safety and Handling

Proper handling of this compound is crucial in a laboratory setting. The compound is classified with several GHS hazard statements, primarily based on data for the racemic mixture.

GHS Hazard Classification:

| Hazard Statement | Description |

| H302 | Harmful if swallowed.[5] |

| H315 | Causes skin irritation.[5] |

| H319 | Causes serious eye irritation.[5] |

| H335 | May cause respiratory irritation.[5] |

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[5][6]

-

Ventilation: Use only outdoors or in a well-ventilated area to avoid inhaling dust, fumes, or vapors.[5]

-

Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[5]

-

First Aid:

-

If on skin: Wash with plenty of soap and water.[5]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]

-

If inhaled: Remove the person to fresh air and keep comfortable for breathing.[5]

-

If swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[5]

-

Experimental Protocols: Synthesis

While multiple synthetic routes exist for phenylpropanoates, a common approach involves the esterification of the corresponding carboxylic acid. A representative procedure for the synthesis of a related compound, which can be adapted, involves the diazotization of a phenylalanine precursor.

Example Protocol: Synthesis of (S)-2-hydroxy-3-phenylpropanoic acid from L-phenylalanine

This protocol describes the synthesis of the parent carboxylic acid. The subsequent esterification to yield this compound can be achieved via standard methods, such as Fischer esterification.

Materials:

-

2-methyl-L-phenylalanine hydrochloride

-

1,4-dioxane

-

1M dilute sulfuric acid

-

Sodium nitrite

-

Distilled water

-

Ice bath

Procedure:

-

In a three-necked reaction flask, add 2-methyl-L-phenylalanine hydrochloride (0.28 mol), 1,4-dioxane (150 mL), and 1M dilute sulfuric acid (150 mL).[7]

-

Cool the mixture in an ice bath.[7]

-

Prepare an aqueous solution of sodium nitrite (1.39 mol in 200 mL of distilled water).[7]

-

Add the sodium nitrite solution dropwise to the reaction flask while maintaining the cool temperature.[7]

-

After the addition is complete, stir the reaction mixture at room temperature overnight.[7]

-

The crude product can then be purified, for example, by pulping with a mixed solution of petroleum ether and ethyl acetate.[7]

Esterification Step (General Protocol):

-

Dissolve the synthesized (S)-2-hydroxy-3-phenylpropanoic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC or GC).

-

Neutralize the acid catalyst, remove the excess methanol under reduced pressure, and perform an aqueous workup.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield the crude ester.

-

Purify the crude product by column chromatography or distillation.

Below is a diagram illustrating a general workflow for the synthesis and purification of this compound.

Caption: General Synthesis and Purification Workflow.

Applications in Research and Development

This compound and its enantiomer are recognized as important chiral building blocks. The (R)-enantiomer is utilized in the synthesis of pharmaceuticals and agrochemicals.[3] A related compound serves as an intermediate in the preparation of Paclitaxel, a well-known mitotic inhibitor used in cancer therapy.[8] The presence of multiple functional groups allows for a variety of chemical transformations, making this compound highly versatile for creating complex molecular architectures in drug discovery programs. Additionally, its structural similarity to natural metabolites, being found in organisms like Pseudomonas syringae, suggests potential roles in biochemical pathways that are of interest to researchers.[1]

References

- 1. This compound | C10H12O3 | CID 5289077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-Methyl 2-hydroxy-3-phenylpropanoate | 27000-00-6 [sigmaaldrich.com]

- 3. Page loading... [guidechem.com]

- 4. Methyl 2-hydroxy-3-phenylpropanoate | C10H12O3 | CID 518800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. fishersci.com [fishersci.com]

- 7. CN113968781A - Synthesis method of (S) -2-hydroxy-3-o-methylpropanoic acid - Google Patents [patents.google.com]

- 8. Page loading... [wap.guidechem.com]

Technical Guide: Physical Properties of (S)-methyl 2-hydroxy-3-phenylpropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of (S)-methyl 2-hydroxy-3-phenylpropanoate, a chiral ester of significant interest in pharmaceutical and chemical synthesis. This document collates available experimental data, outlines detailed methodologies for property determination, and presents a logical workflow for these characterizations.

Core Physical and Chemical Properties

This compound, also known as Methyl L-3-phenyllactate, is the (S)-enantiomer of methyl 2-hydroxy-3-phenylpropanoate. Its physical properties are crucial for its application in asymmetric synthesis and the development of enantiomerically pure compounds.

| Property | Value | Notes |

| Molecular Formula | C₁₀H₁₂O₃ | |

| Molecular Weight | 180.20 g/mol | [1][2] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 40-49 °C[3] | A range of 40-45 °C is also reported[1]. |

| Boiling Point | 115 °C at 3 mmHg | This value is for the (R)-enantiomer, Methyl D-3-phenyllactate. Enantiomers have identical boiling points under achiral conditions. |

| Density | No experimental data available for the (S)-enantiomer. | Predicted value is approximately 1.147 g/cm³[4]. For the (R)-enantiomer, a value of 1.150 g/cm³ has been reported. |

| Solubility | Soluble in Methanol | |

| Specific Optical Rotation | [α]/D +4.4±0.5°, c = 1% in methanol[1] | Another source reports +5 ± 0.5º (c=1 in MeOH)[3]. The positive sign indicates dextrorotation. |

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physical properties of this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle.

-

Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. A sample height of 2-3 mm is sufficient.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus. The thermometer is positioned so that the bulb is level with the sample.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has melted is recorded as the end of the melting range.

-

Reporting: The melting point is reported as a range from the initial to the final temperature.

Boiling Point Determination (Thiele Tube Method)

Objective: To determine the temperature at which the vapor pressure of liquid this compound equals the atmospheric pressure.

Apparatus:

-

Thiele tube

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heat source (e.g., Bunsen burner)

-

Clamps and stand

Procedure:

-

Sample Preparation: A small volume (a few milliliters) of the liquid sample is placed into the small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed open-end-down into the test tube containing the sample.

-

Apparatus Assembly: The test tube is attached to a thermometer with a rubber band or wire, ensuring the sample is level with the thermometer bulb. This assembly is then clamped and immersed in the oil of a Thiele tube.

-

Heating: The side arm of the Thiele tube is gently heated. Convection currents will ensure uniform heating of the oil bath.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a steady stream of bubbles is observed. The heat source is then removed.

-

Recording: The liquid will begin to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Determination (Pycnometer Method)

Objective: To determine the mass per unit volume of this compound.

Apparatus:

-

Pycnometer (a glass flask with a specific, accurately known volume)

-

Analytical balance

-

Thermometer

-

Pipette

Procedure:

-

Mass of Empty Pycnometer: The clean and dry pycnometer is weighed accurately on an analytical balance.

-

Mass of Pycnometer with Sample: The pycnometer is filled with the sample of this compound. The stopper is carefully inserted, and any excess liquid is wiped from the outside. The filled pycnometer is then weighed.

-

Mass of Sample: The mass of the sample is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

Calculation of Density: The density is calculated by dividing the mass of the sample by the known volume of the pycnometer. The temperature at which the measurement was made should be recorded.

Specific Optical Rotation Determination (Polarimetry)

Objective: To measure the angle through which this compound rotates plane-polarized light.

Apparatus:

-

Polarimeter

-

Polarimeter cell (sample tube) of a known path length (e.g., 1 decimeter)

-

Volumetric flask

-

Analytical balance

-

Solvent (e.g., methanol)

Procedure:

-

Solution Preparation: A precise mass of this compound is weighed and dissolved in a specific volume of a suitable solvent (e.g., methanol) in a volumetric flask to create a solution of known concentration (in g/mL).

-

Polarimeter Calibration: The polarimeter is turned on and allowed to warm up. The instrument is zeroed using a blank solution (the pure solvent).

-

Sample Measurement: The polarimeter cell is rinsed and then filled with the prepared sample solution, ensuring no air bubbles are present in the light path. The cell is placed in the polarimeter.

-

Angle of Rotation Measurement: The observed angle of rotation (α) is measured. The measurement should be repeated several times, and the average value taken. The temperature and the wavelength of the light source (typically the sodium D-line, 589 nm) are recorded.

-

Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula:

[α] = α / (l × c)

where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in grams per milliliter (g/mL).

-

Experimental Workflow

The following diagram illustrates a logical workflow for the determination of the physical properties of this compound.

References

- 1. Methyl L -3-phenyllactate = 97.0 HPLC 13673-95-5 [sigmaaldrich.com]

- 2. This compound | C10H12O3 | CID 5289077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 36615-45-9 CAS MSDS (METHYL (S)-3-HYDROXY-3-PHENYLPROPANOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to (S)-methyl 2-hydroxy-3-phenylpropanoate

Abstract

This technical guide provides a comprehensive overview of (S)-methyl 2-hydroxy-3-phenylpropanoate, a valuable chiral building block in the fields of pharmaceutical development, fine chemical synthesis, and cosmetics. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical and physical properties, robust synthesis protocols, analytical characterization methodologies, and key applications. The guide emphasizes the scientific rationale behind experimental choices, ensuring both technical accuracy and practical utility. The primary Chemical Abstracts Service (CAS) number for the (S)-enantiomer is 13673-95-5 .[1][2]

Introduction and Significance

This compound, also known as Methyl L-3-phenyllactate, is a chiral ester that holds significant importance as a versatile intermediate in asymmetric synthesis. Its structure, featuring a hydroxyl group and a chiral center at the α-position to the ester, makes it a sought-after synthon for introducing stereospecificity into complex target molecules.

The precise three-dimensional arrangement of its functional groups is crucial, particularly in the pharmaceutical industry, where the chirality of a molecule can dictate its pharmacological activity, efficacy, and safety profile. The presence of an undesired enantiomer can lead to reduced efficacy, altered pharmacokinetics, or even adverse toxicological effects. Consequently, the synthesis and analytical control of enantiomerically pure this compound are of paramount importance. Beyond pharmaceuticals, its moisturizing properties have led to its application in cosmetic formulations.[3]

This guide will navigate the essential technical aspects of this compound, providing a foundational understanding for its effective use in a research and development setting.

Chemical Structure

Caption: 2D structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties is fundamental for designing synthetic routes, purification strategies, and formulation studies.

| Property | Value | Source |

| CAS Number | 13673-95-5 | [1][2] |

| Molecular Formula | C₁₀H₁₂O₃ | [2][4] |

| Molecular Weight | 180.20 g/mol | [2] |

| IUPAC Name | methyl (2S)-2-hydroxy-3-phenylpropanoate | [2] |

| Appearance | Colorless liquid (typical) | General Knowledge |

| Polar Surface Area | 46.5 Ų | [2] |

| XLogP3 | 1.5 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bond Count | 4 | [2] |

Synthesis Protocols

The enantioselective synthesis of this compound is critical for its application in pharmaceuticals. Two common approaches are presented below: direct esterification of the corresponding chiral acid and a diazotization-substitution reaction starting from L-phenylalanine.

Protocol 3.1: Acid-Catalyzed Esterification of (S)-2-hydroxy-3-phenylpropanoic Acid

This is a classical and straightforward method, relying on the availability of the enantiomerically pure starting acid. The mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack by methanol.

Caption: Workflow for the esterification synthesis method.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of (S)-2-hydroxy-3-phenylpropanoic acid (1.0 eq) in anhydrous methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) dropwise at room temperature.

-

Reaction Execution: Heat the mixture to reflux (approx. 65°C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Causality: Using methanol as the solvent and reactant (in excess) drives the equilibrium towards the product side, maximizing the yield according to Le Châtelier's principle. Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

-

Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (1 x 20 mL) to remove residual water and inorganic salts. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. If necessary, purify the ester by silica gel column chromatography.

Protocol 3.2: Diazotization of L-Phenylalanine Methyl Ester

This alternative route leverages a readily available chiral precursor, L-phenylalanine. The synthesis involves the conversion of the amino group to a hydroxyl group with retention of stereochemistry. A related patent describes the diazotization of 2-methyl-L-phenylalanine hydrochloride.[3]

Step-by-Step Methodology:

-

Esterification of L-Phenylalanine: First, convert L-phenylalanine to its methyl ester hydrochloride by reacting it with methanol in the presence of thionyl chloride or dry HCl gas. This step protects the carboxylic acid and is a standard procedure.

-

Diazotization: Dissolve L-phenylalanine methyl ester hydrochloride (1.0 eq) in an aqueous solution of a mineral acid like dilute sulfuric acid.

-

Hydroxylation: Cool the solution in an ice bath to 0-5°C. Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, keeping the temperature below 5°C. The reaction is typically stirred at this temperature for 1-2 hours and then allowed to warm to room temperature.

-

Causality: Sodium nitrite in an acidic medium generates nitrous acid (HONO), which reacts with the primary amine to form a diazonium salt. This diazonium salt is unstable and readily decomposes, releasing nitrogen gas and forming a carbocation intermediate. The carbocation is then attacked by water to yield the hydroxyl group. The reaction is performed at low temperatures to control the decomposition of the unstable diazonium salt.

-

-

Workup and Purification: Following the reaction, the mixture is worked up by extraction with an organic solvent and purified using column chromatography to isolate the final product.

Analytical Characterization and Quality Control

Ensuring the chemical identity, purity, and, most importantly, the enantiomeric excess of this compound is critical. A multi-technique approach is recommended.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure.

-

¹H NMR: Expect characteristic signals for the methoxy protons (-OCH₃), the benzylic protons (-CH₂-Ph), the proton on the chiral center (-CH(OH)-), the hydroxyl proton (-OH), and the aromatic protons.

-

¹³C NMR: Expect signals for the ester carbonyl carbon, the carbons of the phenyl group, the methoxy carbon, the benzylic carbon, and the carbon bearing the hydroxyl group.

-

-

Mass Spectrometry (MS): Typically performed using Gas Chromatography-Mass Spectrometry (GC-MS), this technique confirms the molecular weight and provides structural information through fragmentation patterns.[4]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. Expect strong absorptions corresponding to the O-H stretch (broad, ~3400 cm⁻¹), the C=O stretch of the ester (~1735 cm⁻¹), and C-O stretches.[4]

Enantiomeric Purity Analysis

The determination of enantiomeric excess (ee) is the most critical quality control parameter. Chiral chromatography is the industry standard.[5][6][7][8][9]

Caption: Decision workflow for selecting a chiral analysis method.

Protocol 4.2.1: Chiral High-Performance Liquid Chromatography (HPLC)

Principle: Enantiomers are separated based on their differential interactions with a chiral stationary phase (CSP), leading to different retention times. Polysaccharide-based columns are often effective for this class of compounds.[5]

Step-by-Step Methodology:

-

System Preparation: Use an HPLC system equipped with a UV detector.

-

Column Selection: Install a polysaccharide-based chiral column (e.g., Chiralpak® AD-H or Chiralcel® OD-H).

-

Causality: These CSPs contain chiral polymers (amylose or cellulose derivatives) that form transient, diastereomeric complexes with the enantiomers of the analyte. The differing stability of these complexes results in different retention times, allowing for separation.

-

-

Mobile Phase: Prepare a mobile phase typically consisting of a mixture of n-hexane and an alcohol modifier like isopropanol (e.g., 90:10 v/v n-hexane:isopropanol). The optimal ratio must be determined experimentally.

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase.

-

Analysis: Set a flow rate (e.g., 1.0 mL/min) and an appropriate UV detection wavelength (e.g., 254 nm). Inject the sample and record the chromatogram.

-

Quantification: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers:

-

ee (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100

-

Applications in Drug Development and Synthesis

This compound serves as a key intermediate in the synthesis of various biologically active molecules. Its utility stems from its ability to introduce a specific stereocenter that is often conserved in the final drug target.

-

Chiral Building Block: It is a precursor for more complex chiral molecules. The hydroxyl and ester functionalities can be selectively modified to build out molecular complexity. For instance, it can be used in the synthesis of certain protease inhibitors or other therapeutic agents where a hydroxyl-phenylpropyl moiety is part of the pharmacophore.

-

Analogs for Medicinal Chemistry: The core structure is a valuable scaffold for creating libraries of related compounds for drug discovery. For example, analogs of this compound have been investigated for potential anti-tumor activity.[1]

-

SARMs Development: The structural motif is related to compounds that have been explored in the development of Selective Androgen Receptor Modulators (SARMs), a class of therapeutic compounds with properties similar to anabolic agents but with reduced androgenic effects.[10]

Safety and Handling

Based on data for the racemic mixture, this compound should be handled with care.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Precautionary Measures: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapor and contact with skin and eyes.

Conclusion

This compound is a cornerstone chiral intermediate with significant value in modern organic synthesis and pharmaceutical R&D. Its successful application is contingent upon a robust understanding of its synthesis, purification, and analytical control. The protocols and insights provided in this guide serve as a foundational resource for scientists and researchers, enabling them to leverage the full potential of this versatile molecule while maintaining the highest standards of scientific integrity and quality.

References

- 1. Buy this compound (EVT-248312) | 13673-95-5 [evitachem.com]

- 2. This compound | C10H12O3 | CID 5289077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN113968781A - Synthesis method of (S) -2-hydroxy-3-o-methylpropanoic acid - Google Patents [patents.google.com]

- 4. Methyl 2-hydroxy-3-phenylpropanoate | C10H12O3 | CID 518800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]

- 8. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]

- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 10. jelsciences.com [jelsciences.com]

(S)-methyl 2-hydroxy-3-phenylpropanoate molecular weight

An In-Depth Technical Guide to (S)-Methyl 2-Hydroxy-3-Phenylpropanoate: Properties, Synthesis, and Applications in Drug Development

Abstract: this compound, also known as Methyl L-3-phenyllactate, is a valuable chiral building block in modern organic synthesis, particularly within the pharmaceutical industry. Its structure, featuring a secondary alcohol, an ester, and a phenyl group on a stereochemically defined backbone, makes it a strategic intermediate for constructing complex, optically active molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed spectroscopic analysis, robust synthetic and analytical protocols, and a discussion of its application in the synthesis of advanced pharmaceutical intermediates. This document is intended for researchers, chemists, and drug development professionals who utilize chiral synthons in their workflows.

Chemical Identity and Physicochemical Properties

This compound is an organic ester and a derivative of (S)-3-phenyllactic acid, a natural product found in organisms such as Pseudomonas syringae.[1] Its identity is defined by a unique combination of identifiers and physical properties.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| IUPAC Name | methyl (2S)-2-hydroxy-3-phenylpropanoate | [1] |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

| CAS Number | 13673-95-5 | [1] |

| Synonyms | Methyl L-3-phenyllactate, Methyl-(2S)-2-hydroxy-3-phenylpropanoate | [1] |

| InChI Key | NMPPJJIBQQCOOI-VIFPVBQESA-N | [1] |

The physical characteristics of a chiral compound are critical for its application in synthesis, defining its behavior in different solvent systems and its handling requirements. While some experimental data is limited, a combination of reported and computed values provides a robust profile.

Table 2: Physicochemical Properties of this compound

| Property | Value | Notes | Source(s) |

| Physical Form | White to off-white powder or crystals | Based on the (R)-enantiomer | [2] |

| Boiling Point | 286-287 °C (estimated) | At 760 mmHg | [3] |

| XLogP3 | 1.5 | Computed measure of lipophilicity | [1] |

| Topological Polar Surface Area | 46.5 Ų | Influences solubility and membrane permeability | [1] |

| Hydrogen Bond Donors | 1 (from -OH group) | Key for intermolecular interactions | [1] |

| Hydrogen Bond Acceptors | 3 (from C=O and -OH oxygens) | Key for intermolecular interactions | [1] |

| Rotatable Bond Count | 4 | Relates to conformational flexibility | [1] |

Spectroscopic Characterization

Structural elucidation and purity assessment rely on standard spectroscopic techniques. The following is an expert interpretation of the expected spectra for this compound, grounded in fundamental principles of NMR, IR, and MS.

¹H NMR Spectroscopy (Predicted)

(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

-

δ 7.20-7.40 (m, 5H): These signals correspond to the five aromatic protons of the phenyl group. The multiplet pattern arises from complex spin-spin coupling.

-

δ 4.45 (dd, 1H): This doublet of doublets represents the proton on the chiral carbon (C2), which is coupled to the two diastereotopic protons of the adjacent methylene group.

-

δ 3.75 (s, 3H): This sharp singlet is characteristic of the three protons of the methyl ester group.

-

δ 3.15 (dd, 1H) & δ 2.95 (dd, 1H): These two signals represent the two diastereotopic protons of the methylene group (C3). They appear as distinct doublet of doublets due to coupling with the C2 proton and geminal coupling to each other.

-

δ 2.80 (br s, 1H): A broad singlet corresponding to the hydroxyl proton. This signal's position and appearance can vary with concentration and temperature, and it will exchange with D₂O.

¹³C NMR Spectroscopy

(Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

-

δ 174.5: Carbonyl carbon of the ester.

-

δ 137.0: Quaternary aromatic carbon (C-1' of the phenyl ring).

-

δ 129.5 (2C), 128.8 (2C), 127.2 (1C): Aromatic CH carbons.

-

δ 71.0: Methine carbon bearing the hydroxyl group (C2).

-

δ 52.5: Methyl carbon of the ester.

-

δ 41.0: Methylene carbon (C3). [Source for spectral data:[3],[4]]

Infrared (IR) Spectroscopy

-

~3500 cm⁻¹ (broad): O-H stretch from the alcohol group.

-

~3030 cm⁻¹ (sharp): Aromatic C-H stretch.

-

~2950 cm⁻¹ (sharp): Aliphatic C-H stretch.

-

~1735 cm⁻¹ (strong, sharp): C=O stretch from the ester carbonyl group. This is a highly characteristic peak.

-

~1600, 1495, 1450 cm⁻¹: Aromatic C=C stretching vibrations.

-

~1200 cm⁻¹ (strong): C-O stretch from the ester.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): m/z = 180.

-

Key Fragments: Expect to see a prominent peak at m/z = 91 corresponding to the tropylium cation ([C₇H₇]⁺), which is a classic fragmentation pattern for compounds containing a benzyl group. Another likely fragment would be the loss of the methoxycarbonyl group ([M - 59]⁺) at m/z = 121 .

Synthesis and Manufacturing

The most direct and industrially relevant method for producing this compound is the acid-catalyzed esterification of its parent carboxylic acid, (S)-3-Phenyllactic acid. This method, a classic Fischer esterification, is reliable and scalable.

Caption: Fischer Esterification Workflow.

Experimental Protocol: Fischer Esterification

This protocol describes the synthesis on a laboratory scale. The causality behind this choice is its simplicity and use of common, inexpensive reagents. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Materials:

-

(S)-3-Phenyllactic acid (1.0 eq)

-

Methanol (10-20 volumes, serving as solvent and reagent)

-

Concentrated Sulfuric Acid (0.05-0.1 eq, catalyst)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (S)-3-phenyllactic acid and methanol.

-

Catalyst Addition: Stir the mixture until the acid dissolves. Carefully and slowly add the concentrated sulfuric acid. An exotherm may be observed.

-

Heating: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or HPLC.

-

Cooling & Quenching: Once the reaction is complete, cool the mixture to room temperature.

-

Solvent Removal: Reduce the volume of methanol using a rotary evaporator.

-

Neutralization: Dilute the residue with ethyl acetate and carefully transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally, brine.[5] The bicarbonate wash is critical to remove the sulfuric acid catalyst and any unreacted carboxylic acid.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The resulting oil can be purified by vacuum distillation or flash column chromatography on silica gel to afford the pure this compound.

Analytical Methodologies

Ensuring the enantiomeric purity of the final product is paramount. Chiral High-Performance Liquid Chromatography (HPLC) is the standard technique for this analysis. A common and effective strategy involves using a chiral mobile phase additive with a standard reversed-phase column.

Caption: Chiral HPLC Analysis Workflow.

Protocol: Chiral HPLC with Mobile Phase Additive

This method is self-validating because the separation relies on the transient formation of diastereomeric inclusion complexes between the analyte enantiomers and the chiral cyclodextrin additive.[6] The differing stability of these complexes leads to different retention times on the achiral stationary phase.

System & Conditions:

-

HPLC Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).

-

Chiral Additive: Hydroxypropyl-β-cyclodextrin (HP-β-CD) dissolved in the aqueous portion of the mobile phase at a concentration of 5-15 mM.[6]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30 °C.

-

Detection: UV at 220 nm.

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase.

Procedure:

-

System Equilibration: Equilibrate the C18 column with the mobile phase containing the chiral additive for at least 30-60 minutes or until a stable baseline is achieved.

-

Injection: Inject a small volume (5-10 µL) of the prepared sample.

-

Data Analysis: The two enantiomers, (R) and (S), will elute as separate peaks. The enantiomeric excess (% ee) is calculated from the peak areas (A₁ and A₂) using the formula: % ee = |(A₁ - A₂) / (A₁ + A₂)| * 100.

Applications in Pharmaceutical Synthesis

The primary value of this compound lies in its role as a chiral precursor. Its stereocenter and functional groups can be elaborated into more complex structures found in active pharmaceutical ingredients (APIs). A prominent example is its structural relationship to key intermediates in the synthesis of Vibegron , a selective β₃-adrenergic receptor agonist used to treat overactive bladder.

While Vibegron's synthesis may use a more complex derivative, the core (S)-2-hydroxy-3-phenylpropanoate scaffold is a critical component. For instance, the intermediate Methyl(2S,3R)-2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate is a direct precursor.[7] this compound can be envisioned as a starting point for accessing such intermediates through stereocontrolled amination.

Caption: Conceptual pathway to a Vibegron intermediate.

This conceptual pathway illustrates the strategic importance of the starting material's defined stereochemistry. The initial (S)-configuration at C2 is inverted to an (R)-configuration via an Sₙ2 reaction, and subsequent transformations would lead to the required (2S,3R) diastereomer, demonstrating how this building block provides access to complex chiral targets.[7]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for the construction of stereochemically complex molecules. Its well-defined properties, accessible synthesis, and clear analytical protocols make it a reliable and valuable component in the drug development pipeline. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of foundational chiral building blocks like Methyl L-3-phenyllactate will only increase, empowering chemists to design and create the next generation of therapeutics.

References

-

Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate: A Key Intermediate in Pharmaceutical Synthesis. (2025). Fengchen. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 518800, Methyl 2-hydroxy-3-phenylpropanoate. PubChem. Retrieved from [Link]

-

SpectraBase. (n.d.). METHYL_3-HYDROXY-2-PHENYLPROPANOATE. Wiley. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic route to methyl (S)-3-hydroxy-3-phenylpropanoate 24. ResearchGate. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental setup for esterification of LA. ResearchGate. Retrieved from [Link]

-

Asymmetric-Synthesis. (n.d.). University of Bath. Retrieved from [Link]

-

Cholakov, G., et al. (2013). ESTERIFICATION OF MIXTURES OF PURE FATTY ACIDS WITH METHANOL. Journal of Chemical Technology and Metallurgy. Retrieved from [Link]

-

SpectraBase. (n.d.). SYN-METHYL-3-HYDROXY-2-METHYL-3-PHENYLPROPANOATE. Wiley. Retrieved from [Link]

-

SpecAU. (n.d.). This compound 97+ Percent. SpecAU. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). One-pot synthesis of β-O-4 lignin models via the insertion of stable 2-diazo-1,3-dicarbonyls into OH bonds. RSC Publishing. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5289077, this compound. PubChem. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Enantioselective synthesis of anti- and syn-β-hydroxy-α-phenyl carboxylates via boron-mediated asymmetric aldol reaction. RSC Publishing. Retrieved from [Link]

-

YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. YMC. Retrieved from [Link]

-

Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Retrieved from [Link]

-

ResearchGate. (2025). Asymmetric synthesis of optically active methyl-2-benzamido-methyl-3-hydroxy-butyrate by robust short-chain alcohol dehydrogenases from Burkholderia gladioli. ResearchGate. Retrieved from [Link]

-

MDPI. (n.d.). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Retrieved from [Link]

-

Săpunaru, O., et al. (n.d.). THE STUDY OF LACTIC ACID ESTERIFICATION WITH METHANOL THROUGH REACTIVE DISTILLATION - VAPOR LIQUID. UPB Scientific Bulletin. Retrieved from [Link]

-

ResearchGate. (2025). Enantiomer separation of phenyllactic acid by HPLC with Hp-b-cyclodextrin as chiral mobile phase additive. ResearchGate. Retrieved from [Link]

-

Liu, M., et al. (2010). Fixed Bed Esterificaiton of Lactic Acid with Methanol. Food Science. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Asymmetric Synthesis of Saturated and Unsaturated Hydroxy Fatty Acids (HFAs) and Study of Their Antiproliferative Activity. PubMed Central. Retrieved from [Link]

Sources

- 1. This compound | C10H12O3 | CID 5289077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Methyl 2-hydroxy-3-phenylpropanoate | C10H12O3 | CID 518800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. journal.uctm.edu [journal.uctm.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to (S)-methyl 2-hydroxy-3-phenylpropanoate: Structure, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-methyl 2-hydroxy-3-phenylpropanoate, a chiral building block of significant interest in the pharmaceutical industry, serves as a versatile intermediate in the synthesis of a variety of bioactive molecules. This technical guide provides a comprehensive overview of its chemical structure, properties, and stereoselective synthesis. Furthermore, it delves into its applications in drug development, highlighting its role as a precursor to valuable pharmaceutical agents. Detailed experimental protocols for its synthesis and key analytical data are presented to support researchers in their drug discovery and development endeavors.

Chemical Structure and Properties

This compound is a chiral ester with the chemical formula C₁₀H₁₂O₃. Its structure features a phenyl group attached to a propanoate backbone, with a hydroxyl group at the C-2 position and a methyl ester at the C-1 position. The "(S)" designation indicates the stereochemical configuration at the chiral center (C-2).

The molecule's IUPAC name is methyl (2S)-2-hydroxy-3-phenylpropanoate. It is also known by other synonyms such as Methyl L-3-phenyllactate and Methyl-(2S)-2-hydroxy-3-phenylpropanoate.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

| CAS Number | 13673-95-5 | [1] |

| Appearance | White to off-white powder, crystals, or crystalline powder | [2] |

| Melting Point | 85 - 88 °C | [2] |

| Optical Rotation | [α]²⁰/D = -10 ± 2° (c=1 in CHCl₃) | [2] |

| Solubility | Soluble in organic solvents, sparingly soluble in water | [3] |

Synthesis of this compound

The enantioselective synthesis of this compound is crucial for its application in the pharmaceutical industry. Several methods have been developed, primarily involving enzymatic resolutions or asymmetric synthesis.

Enzymatic Resolution

Lipase-catalyzed kinetic resolution is a widely employed method for obtaining enantiomerically pure this compound. This technique relies on the stereoselective hydrolysis or transesterification of a racemic mixture of methyl 2-hydroxy-3-phenylpropanoate.

A general protocol for the enzymatic resolution of racemic methyl 2-hydroxy-3-phenylpropanoate using a lipase is as follows:

-

Reaction Setup: A racemic mixture of methyl 2-hydroxy-3-phenylpropanoate is dissolved in a suitable buffer solution (e.g., phosphate buffer, pH 7.0), often with a co-solvent like acetonitrile to enhance solubility.

-

Enzyme Addition: A lipase, such as Pseudomonas fluorescens lipase or Thermomyces lanuginosus lipase, is added to the reaction mixture. The enzyme-to-substrate ratio is a critical parameter to optimize.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation for a specific duration (e.g., 24-48 hours).

-

Monitoring: The progress of the reaction and the enantiomeric excess (ee) of the remaining ester and the hydrolyzed acid are monitored using chiral chromatography (e.g., HPLC or GC).

-

Work-up and Isolation: After the desired conversion and enantiomeric excess are achieved, the enzyme is removed by filtration. The unreacted this compound is extracted from the aqueous phase using an organic solvent. The product is then purified by column chromatography.

Table 2: Example Data from Enzymatic Resolution of a Related Compound (rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate)

| Lipase | Conversion (%) | Enantiomeric Excess (ee) of (S)-acetate (%) | Enantiomeric Excess (ee) of (R)-alcohol (%) | Enantiomeric Ratio (E) |

| Pseudomonas fluorescens lipase (Amano AK) | 50 | >99 | >99 | >200 |

| Thermomyces lanuginosus lipase (immobilized) | 50 | >99 | >99 | >200 |

Note: This data is for a structurally related compound and serves to illustrate the potential efficacy of enzymatic resolution.[4]

Asymmetric Synthesis

Asymmetric synthesis provides a direct route to the (S)-enantiomer. One approach involves the asymmetric reduction of a corresponding α-keto ester.

Logical Workflow for Asymmetric Synthesis:

Caption: Asymmetric synthesis of this compound.

Applications in Drug Development

This compound is a valuable chiral intermediate in the synthesis of various pharmaceutical agents. Its utility stems from the presence of multiple functional groups that can be selectively modified to construct more complex molecular architectures.

Precursor to Anticancer Agents

A significant application of derivatives of this compound is in the synthesis of taxane-based anticancer drugs. For instance, a closely related compound, methyl (2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoate, is a key intermediate in the synthesis of Paclitaxel (Taxol®), a widely used chemotherapeutic agent that functions as a mitotic inhibitor.[5]

Synthetic Pathway to a Paclitaxel Precursor:

Caption: Synthesis of a key intermediate for Paclitaxel.

Step 1: Preparation of 3-phenylisoserine methyl ester hydrochloride

-

Dissolve 3-hydroxy-4-phenylazetidin-2-one (50 g) in methanol (300 mL).

-

Pass HCl gas through the solution with stirring for 3-4 hours.

-

Monitor the reaction by TLC until the starting material disappears.

-

Concentrate the reaction mixture under reduced pressure to obtain the product as a syrup (60 g, 100% yield).

Step 2: Preparation of Methyl (2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoate

-

Dissolve the product from Step 1 in a mixture of CH₂Cl₂ (1000 mL) and triethylamine (TEA) (100 mL).

-

Add additional TEA (66 mL) and cool the mixture to -5 °C.

-

Add a solution of benzoyl chloride (22.6 mL) in CH₂Cl₂ (200 mL) dropwise over 30 minutes.

-

Stir the reaction for 2 hours.

-

Perform an aqueous work-up with CH₂Cl₂ extraction.

-

Wash the combined organic layers with 1N HCl and saturated sodium chloride solution.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate.

-

Recrystallize the crude product from ethyl acetate to yield a white solid (80 g, 89% yield).

Biological Activity

While this compound itself is primarily utilized as a synthetic intermediate, its structural motif is present in various biologically active molecules. Derivatives of this compound have been investigated for their potential therapeutic properties. For example, a study on the synthesis of methyl 2-cinnamamido-3-hydroxy propanoate, a derivative of the core structure, showed inhibitory activity against P388 leukemia cells with an IC₅₀ value of 10.78 µg/mL.[6] This suggests that the 2-hydroxy-3-phenylpropanoate scaffold can be a valuable template for the design of novel anticancer agents.

Conclusion

This compound is a fundamentally important chiral building block in the field of drug discovery and development. Its stereodefined structure and versatile functional groups make it an ideal starting material for the synthesis of complex pharmaceutical agents, particularly in the realm of oncology. The availability of robust synthetic methods, including enzymatic resolutions and asymmetric synthesis, ensures access to this key intermediate in high enantiomeric purity. Further exploration of derivatives based on this scaffold holds promise for the discovery of new therapeutic agents.

References

A Comprehensive Technical Guide to (S)-methyl 2-hydroxy-3-phenylpropanoate: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-methyl 2-hydroxy-3-phenylpropanoate, with the IUPAC name methyl (2S)-2-hydroxy-3-phenylpropanoate , is a chiral building block of significant interest in the pharmaceutical and fine chemical industries.[1][2] Its defined stereochemistry and versatile functional groups—a hydroxyl, an ester, and a phenyl moiety—make it a valuable precursor for the asymmetric synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of this compound, covering its synthesis from readily available chiral precursors, detailed protocols for its purification and analytical characterization, and a discussion of its applications in drug development, particularly in the context of enzyme inhibitors.

Introduction: The Significance of Chirality and this compound

In the realm of drug development, the three-dimensional arrangement of atoms in a molecule, or stereochemistry, is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern medicinal chemistry. This compound serves as an exemplary chiral synthon, providing a scaffold with a predetermined stereocenter that can be elaborated into more complex structures with high stereochemical fidelity. Its structural motifs are found in a variety of bioactive molecules, highlighting its utility as a starting material in the synthesis of potential therapeutics.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its handling, synthesis, and analysis.

| Property | Value | Source |

| IUPAC Name | methyl (2S)-2-hydroxy-3-phenylpropanoate | [1][2] |

| Molecular Formula | C₁₀H₁₂O₃ | [1][2] |

| Molecular Weight | 180.20 g/mol | [1][2] |

| CAS Number | 13673-95-5 | [2] |

| Appearance | Colorless oil or white solid | [3] |

| Melting Point | 120-121.1 °C (for the corresponding carboxylic acid) | [3] |

| Boiling Point | Decomposes before boiling at atmospheric pressure | |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Sparingly soluble in water. | |

| Optical Rotation | [α]D typically negative in acetone | [3] |

Synthesis and Purification: A Validated Protocol

The synthesis of enantiomerically pure this compound can be reliably achieved from the readily available and inexpensive amino acid, L-phenylalanine. This approach ensures the desired (S)-stereochemistry is retained throughout the synthetic sequence. The following two-step protocol details this transformation.

Step 1: Synthesis of (S)-2-hydroxy-3-phenylpropanoic acid

This step involves the diazotization of the amino group of L-phenylalanine, followed by nucleophilic substitution by water with retention of configuration. This retention is a classic example of a double Sₙ2 reaction mechanism.[4]

Experimental Protocol:

-

Reaction Setup: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 16.5 g (100 mmol) of L-phenylalanine in 150 mL of 1 M sulfuric acid. Stir the mixture at room temperature until a homogeneous solution is obtained.

-

Cooling: Cool the solution to 0-5 °C in an ice-water bath.

-

Diazotization: Prepare a solution of 10.5 g (150 mmol) of sodium nitrite in 50 mL of cold water. Add this solution dropwise to the cooled L-phenylalanine solution over a period of approximately 45 minutes. Maintain the reaction temperature below 5 °C. Vigorous nitrogen gas evolution will be observed.

-

Reaction Progression: After the addition is complete, continue stirring the reaction mixture in the ice-water bath for 2 hours. Then, remove the ice bath and allow the reaction to stir at room temperature for an additional 3 hours.

-

Workup and Extraction: Transfer the reaction mixture to a 500 mL separatory funnel. Extract the product with diethyl ether (4 x 100 mL). Combine the organic extracts.

-

Drying and Concentration: Dry the combined ethereal extracts over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude solid.

-

Crystallization: Recrystallize the crude product from a minimal amount of hot water to afford pure (S)-2-hydroxy-3-phenylpropanoic acid as white crystals.

Step 2: Fischer Esterification to this compound

The synthesized carboxylic acid is then converted to its methyl ester via a classic Fischer esterification.

Experimental Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 9.0 g (54 mmol) of (S)-2-hydroxy-3-phenylpropanoic acid in 100 mL of methanol.

-

Catalyst Addition: Carefully add 1 mL of concentrated sulfuric acid to the suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4 hours. The solid will dissolve as the reaction progresses.

-

Cooling and Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extraction: Transfer the mixture to a 500 mL separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

-

Washing: Wash the combined organic extracts with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as an oil.

Purification by Flash Column Chromatography

The crude ester can be purified to high purity using flash column chromatography.

Protocol:

-

Column Packing: A glass column (e.g., 40 mm diameter) is slurry-packed with silica gel (230-400 mesh) in a hexane/ethyl acetate (9:1) eluent system.

-

Sample Loading: The crude oil is adsorbed onto a small amount of silica gel and dry-loaded onto the top of the packed column.

-

Elution: The column is eluted with a gradient of ethyl acetate in hexane (e.g., from 10% to 30% ethyl acetate).

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) using a UV lamp for visualization.

-

Product Isolation: Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield this compound as a colorless oil.

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization: A Guide to Spectroscopic and Chromatographic Analysis

Rigorous analytical characterization is crucial to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR are powerful tools for structural elucidation.

Expected 1H NMR (400 MHz, CDCl₃) Spectral Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35-7.20 | m | 5H | Aromatic protons (C₆H₅) |

| ~4.45 | dd | 1H | CH-OH |

| ~3.75 | s | 3H | OCH₃ |

| ~3.15 | dd | 1H | CH₂ (diastereotopic proton) |

| ~2.95 | dd | 1H | CH₂ (diastereotopic proton) |

| ~2.60 | br s | 1H | OH |

Expected 13C NMR (100 MHz, CDCl₃) Spectral Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~174.5 | C=O (ester) |

| ~137.0 | Quaternary aromatic carbon |

| ~129.5 | Aromatic CH |

| ~128.5 | Aromatic CH |

| ~127.0 | Aromatic CH |

| ~71.0 | CH-OH |

| ~52.5 | OCH₃ |

| ~40.5 | CH₂ |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

GC-MS (EI): Expected molecular ion (M⁺) at m/z = 180. Common fragments would include loss of methoxy (m/z = 149), loss of the methoxycarbonyl group (m/z = 121), and the tropylium ion (m/z = 91).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is essential to determine the enantiomeric purity of the final product.

Exemplary Chiral HPLC Method:

-

Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak® AD-H or Chiralcel® OD-H column, is often effective.[5]

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common mobile phase for normal-phase chiral separations.[5]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Expected Outcome: The two enantiomers, (S) and (R), will be resolved into two distinct peaks with different retention times, allowing for the calculation of the enantiomeric excess (% ee).

Caption: A typical analytical workflow for the characterization of a chiral compound.

Applications in Drug Development: A Chiral Scaffold for Enzyme Inhibitors

The structural features of this compound make it a valuable building block for the synthesis of various pharmaceutical agents. While its direct incorporation into a marketed drug is not prominently documented, its analogs and derivatives are key components of important therapeutics, particularly enzyme inhibitors.

Angiotensin-Converting Enzyme (ACE) Inhibitors

ACE inhibitors are a class of drugs used primarily for the treatment of hypertension and congestive heart failure. They act by inhibiting the angiotensin-converting enzyme, a key component of the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure. A structurally related compound, ethyl (R)-2-hydroxy-4-phenylbutanoate, is a known precursor to several ACE inhibitors, including Enalapril. The α-hydroxy ester moiety is a critical pharmacophoric element that mimics the transition state of the natural substrate of ACE.

Sources

(S)-methyl 2-hydroxy-3-phenylpropanoate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of (S)-methyl 2-hydroxy-3-phenylpropanoate, a valuable chiral building block in the synthesis of complex pharmaceutical agents. From its fundamental properties to detailed synthetic and analytical protocols, this document serves as a crucial resource for scientists and researchers in drug discovery and development.

Introduction and Significance

This compound is a chiral ester that has garnered significant attention in the pharmaceutical industry. Its stereochemically defined structure makes it an essential precursor for the enantioselective synthesis of various active pharmaceutical ingredients (APIs). The presence of both a hydroxyl and an ester functional group, coupled with a specific stereoconfiguration at the C2 position, allows for versatile chemical manipulations, making it a cornerstone in the construction of complex molecular architectures. This guide will delve into the critical aspects of this compound, providing practical insights and methodologies for its effective utilization in a research and development setting. The natural occurrence of this compound has been reported in Pseudomonas syringae[1].

Nomenclature and Identification

Accurate identification of chemical compounds is paramount in scientific research. This compound is known by several synonyms, and its unique identifiers are crucial for database searches and regulatory submissions.

Synonyms and Common Names

-

Methyl L-3-phenyllactate[1]

-

Methyl-(2S)-2-hydroxy-3-phenylpropanoate[1]

-

(S)-(-)-3-Phenyllactic acid methyl ester

-

Methyl (S)-2-hydroxy-3-phenylpropionate

Chemical Identifiers

| Identifier | Value | Source |

| CAS Registry Number | 13673-95-5 | PubChem[1] |

| PubChem CID | 5289077 | PubChem[1] |

| IUPAC Name | methyl (2S)-2-hydroxy-3-phenylpropanoate | PubChem[1] |

| InChI | InChI=1S/C10H12O3/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3/t9-/m0/s1 | PubChem[1] |

| InChIKey | NMPPJJIBQQCOOI-VIFPVBQESA-N | PubChem[1] |

| SMILES | COC(=O)C--INVALID-LINK--c1ccccc1 | PubChem[1] |

| Molecular Formula | C₁₀H₁₂O₃ | PubChem[1] |

| Molecular Weight | 180.20 g/mol | PubChem[1] |

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its handling, storage, and application in chemical reactions.

| Property | Value | Source |

| Appearance | White to off-white powder or crystals | Sigma-Aldrich |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. | |

| Optical Rotation | [α]²⁰/D -10 ± 2° (c = 1 in CHCl₃) | Chem-Impex |

| XLogP3 | 1.5 | PubChem[1] |

Synthesis of this compound

The enantioselective synthesis of this compound is a critical step in its utilization. Both chemical and biocatalytic methods have been developed to achieve high enantiopurity.

Chemical Synthesis: Diazotization of L-Phenylalanine

A common and cost-effective method for the synthesis of the corresponding acid, (S)-2-hydroxy-3-phenylpropanoic acid, involves the diazotization of the readily available amino acid, L-phenylalanine, followed by esterification. The diazotization reaction proceeds with overall retention of stereochemistry.

Protocol for the Synthesis of (S)-2-hydroxy-3-phenylpropanoic Acid via Diazotization [2]

-

Dissolution: In a suitable reaction vessel, dissolve L-phenylalanine (1 equivalent) in 1 M sulfuric acid.

-

Cooling: Cool the solution to 0-5 °C in an ice-water bath.

-

Diazotization: Slowly add a solution of sodium nitrite (1.5 equivalents) in water dropwise, maintaining the temperature below 5 °C. Vigorous gas evolution (N₂) will be observed.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

-

Extraction: Extract the aqueous solution with ethyl acetate.

-

Washing: Wash the combined organic layers with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-2-hydroxy-3-phenylpropanoic acid.

-

Purification: The crude product can be purified by recrystallization.

Esterification: The resulting (S)-2-hydroxy-3-phenylpropanoic acid can be esterified to the methyl ester by standard methods, such as refluxing in methanol with a catalytic amount of sulfuric acid.

Biocatalytic Synthesis: Enzymatic Resolution

Enzymatic kinetic resolution offers a highly selective method to obtain enantiomerically pure this compound from a racemic mixture of the corresponding ester. Lipases are commonly employed for this purpose, selectively catalyzing the hydrolysis or transesterification of one enantiomer, leaving the other unreacted.

Protocol for Lipase-Catalyzed Kinetic Resolution [3]

-

Reaction Setup: In a suitable solvent (e.g., a mixture of buffer and an organic co-solvent like diisopropyl ether), suspend the racemic methyl 2-hydroxy-3-phenylpropanoate.

-

Enzyme Addition: Add an immobilized lipase (e.g., Lipase from Pseudomonas cepacia).

-

Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC.

-

Work-up: Once the desired conversion (typically around 50%) is reached, filter off the immobilized enzyme.

-

Separation: Separate the unreacted (S)-ester from the (R)-acid by extraction. The acidic product will be in the aqueous phase after basification, while the ester remains in the organic phase.

-

Purification: Purify the (S)-ester by column chromatography or distillation.

Analytical Methods

The quality control of this compound, particularly the determination of its enantiomeric purity, is crucial. The following analytical techniques are commonly employed.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of chiral compounds.

Illustrative Chiral HPLC Protocol

-

Column: A polysaccharide-based chiral stationary phase, such as a Chiralcel OD-H or Chiralpak AD-H column, is often effective.

-

Mobile Phase: A normal-phase mobile phase, typically a mixture of hexane and isopropanol (e.g., 90:10 v/v), often with a small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).

-

Expected Elution: The elution order of the enantiomers will depend on the specific chiral stationary phase used. It is essential to run a standard of the racemic mixture to determine the retention times of both the (S) and (R) enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and purity assessment.

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.35-7.20 (m, 5H, Ar-H)

-

δ 4.45 (dd, J = 6.0, 4.0 Hz, 1H, CH-OH)

-

δ 3.75 (s, 3H, OCH₃)

-

δ 3.15 (dd, J = 14.0, 4.0 Hz, 1H, CH₂-Ar)

-

δ 3.00 (dd, J = 14.0, 6.0 Hz, 1H, CH₂-Ar)

-

δ 2.80 (d, J = 6.0 Hz, 1H, OH)

¹³C NMR (CDCl₃, 100 MHz):

-

δ 174.5 (C=O)

-

δ 137.0 (Ar-C)

-

δ 129.5 (Ar-CH)

-

δ 128.6 (Ar-CH)

-

δ 126.9 (Ar-CH)

-

δ 71.2 (CH-OH)

-

δ 52.5 (OCH₃)

-

δ 40.8 (CH₂-Ar)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Electron Ionization Mass Spectrometry (EI-MS):

-

Molecular Ion (M⁺): m/z 180

-

Key Fragments:

-

m/z 121: [M - COOCH₃]⁺

-

m/z 91: [C₇H₇]⁺ (tropylium ion), a common fragment for benzyl-containing compounds.

-

Applications in Drug Development

This compound is a key chiral building block in the synthesis of several important pharmaceuticals, most notably taxane-based anticancer agents.

Precursor to the Side Chain of Taxane Anticancer Drugs

The C13 side chain of taxanes like Docetaxel (Taxotere®) and Cabazitaxel (Jevtana®) is crucial for their biological activity. This compound serves as a precursor to the (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoic acid core of this side chain.

The synthesis of the side chain typically involves the conversion of the hydroxyl group to an amino group with inversion of stereochemistry at the C2 position, followed by protection of the amino group (e.g., as a Boc derivative) and hydrolysis of the methyl ester. This chiral side chain is then coupled to a baccatin III derivative to complete the synthesis of the final drug molecule[4][5][6].

Safety Information

As with any chemical, proper handling and safety precautions are essential when working with this compound.

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

It is highly recommended to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is a versatile and valuable chiral intermediate in organic synthesis, particularly in the pharmaceutical industry. Its well-defined stereochemistry and functional groups provide a reliable starting point for the construction of complex, enantiomerically pure molecules. A thorough understanding of its properties, synthesis, and analysis, as outlined in this guide, is crucial for its effective and safe utilization in research and drug development.

References

- 1. This compound | C10H12O3 | CID 5289077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. studylib.net [studylib.net]

- 3. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 4. Synthesis of C-3' methyl taxotere (docetaxel) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US20130116444A1 - Process for cabazitaxel, and intermediates thereof - Google Patents [patents.google.com]

- 6. DOCETAXEL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

An In-depth Technical Guide on the GHS Classification of (S)-methyl 2-hydroxy-3-phenylpropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) classification for (S)-methyl 2-hydroxy-3-phenylpropanoate (CAS No. 13673-95-5). This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development by detailing the potential hazards associated with this compound, thereby ensuring safe handling and use.

GHS Classification Summary

This compound is classified under GHS as a substance that can cause significant health effects. The primary hazards are related to acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system. The consensus GHS classification information is summarized from publicly available databases.[1][2]

Table 1: GHS Classification of this compound

| GHS Classification Element | Code | Description | Source |

| Signal Word | - | Warning | [1] |

| Pictogram | Irritant | [1] | |

| Hazard Statements | H302 | Harmful if swallowed | [1] |

| H315 | Causes skin irritation | [1] | |

| H319 | Causes serious eye irritation | [1] | |

| H335 | May cause respiratory irritation | [1] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | [1] |

| P264 | Wash skin thoroughly after handling. | [1] | |

| P270 | Do not eat, drink or smoke when using this product. | [1] | |

| P271 | Use only outdoors or in a well-ventilated area. | [1] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [1] | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | [1] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [1] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [1] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] | |

| P330 | Rinse mouth. | [1] | |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. | [1] | |

| P337+P313 | If eye irritation persists: Get medical advice/attention. | [1] | |

| P362 | Take off contaminated clothing and wash before reuse. | [1] | |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [1] | |

| P405 | Store locked up. | [1] | |

| P501 | Dispose of contents/container to an approved waste disposal plant. | [1] |

Experimental Protocols for GHS Hazard Determination

While specific experimental data for the GHS classification of this compound is not publicly available, the following are detailed methodologies for the key experiments that would be conducted to determine the hazard classifications listed above.

2.1 Acute Oral Toxicity (OECD TG 423)

-

Objective: To determine the acute oral toxicity of a substance.

-

Methodology: A single, high dose of the substance is administered orally to a group of fasted rodents. The animals are observed for up to 14 days for signs of toxicity and mortality. The study can be conducted in a stepwise procedure to minimize the number of animals used. The LD50 (the dose that is lethal to 50% of the test animals) is then estimated.

2.2 In Vitro Skin Irritation: Reconstructed Human Epidermis (RHE) Test Method (OECD TG 439)

-